molecular formula C10H10ClNO B12090456 3-Chloro-4-propoxybenzonitrile

3-Chloro-4-propoxybenzonitrile

Cat. No.: B12090456
M. Wt: 195.64 g/mol
InChI Key: IYUPNWQVPPDJMQ-UHFFFAOYSA-N
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Description

3-Chloro-4-propoxybenzonitrile is an organic compound with the molecular formula C10H8ClNO It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a propoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-propoxybenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-4-nitrobenzonitrile with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the direct chlorination of 4-propoxybenzonitrile using chlorine gas in the presence of a catalyst like iron(III) chloride. This reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom with a chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques like distillation and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-propoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzonitriles.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Reduction: 3-Chloro-4-propoxybenzylamine.

    Oxidation: 3-Chloro-4-propoxybenzoic acid.

Scientific Research Applications

3-Chloro-4-propoxybenzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-propoxybenzonitrile depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the nitrile group allows for interactions with nucleophilic sites on proteins, while the propoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

3-Chloro-4-propoxybenzonitrile can be compared with other substituted benzonitriles:

    3-Chloro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group, leading to differences in reactivity and solubility.

    4-Chlorobenzonitrile: Lacks the propoxy group, resulting in different chemical and physical properties.

    3-Bromo-4-propoxybenzonitrile: Substitution of chlorine with bromine can affect the compound’s reactivity and biological activity.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

3-chloro-4-propoxybenzonitrile

InChI

InChI=1S/C10H10ClNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5H2,1H3

InChI Key

IYUPNWQVPPDJMQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C#N)Cl

Origin of Product

United States

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